1-Ethyl-2-methylnaphthalene
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Overview
Description
1-Ethyl-2-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.2503 g/mol It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the second position on the naphthalene ring
Preparation Methods
The synthesis of 1-ethyl-2-methylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene derivatives. For instance, the reaction of 2-methylnaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of this compound can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Scientific Research Applications
1-Ethyl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylnaphthalene depends on its specific chemical interactions. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The molecular targets and pathways involved in its biological activities are subjects of ongoing research .
Comparison with Similar Compounds
1-Ethyl-2-methylnaphthalene can be compared with other naphthalene derivatives such as:
1-Methylnaphthalene: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Methylnaphthalene: Similar but with the methyl group at the second position, affecting its chemical behavior.
1-Ethylnaphthalene: Lacks the methyl group, resulting in distinct reactivity patterns
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
17057-93-1 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethyl-2-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-12-10(2)8-9-11-6-4-5-7-13(11)12/h4-9H,3H2,1-2H3 |
InChI Key |
INUWBHWKAMVTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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